5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)
Brand Name: Vulcanchem
CAS No.: 122936-31-6
VCID: VC20895586
InChI: InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19)
SMILES: CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)

CAS No.: 122936-31-6

Cat. No.: VC20895586

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) - 122936-31-6

Specification

CAS No. 122936-31-6
Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name 3,3-dimethyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid
Standard InChI InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19)
Standard InChI Key XPAXTKKSTYIQDM-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C
Canonical SMILES CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator